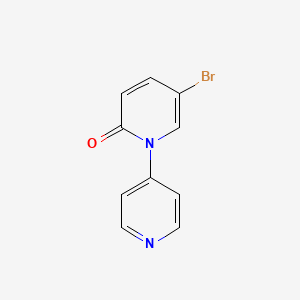

5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one

Description

5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a pyridin-4-yl substituent at the 1-position and a bromine atom at the 5-position of the pyridin-2(1H)-one scaffold. This compound is part of a broader class of pyridin-2(1H)-ones, which are heterocyclic structures widely studied for their pharmaceutical relevance, including applications in anticancer agents and treatments for mechanical allodynia . Its synthesis typically involves regioselective functionalization of pyridinone precursors, leveraging bromine as a reactive site for further derivatization .

Properties

IUPAC Name |

5-bromo-1-pyridin-4-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-1-2-10(14)13(7-8)9-3-5-12-6-4-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAYWIGAVNERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-4-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are employed.

Reduction: Catalysts like Pd/C and hydrogen gas are used under mild conditions.

Major Products Formed

Substitution: Formation of various substituted pyridin-2(1H)-one derivatives.

Oxidation: Formation of pyridin-2(1H)-one N-oxides.

Reduction: Formation of 1-(pyridin-4-yl)pyridin-2(1H)-one.

Scientific Research Applications

Structural Characteristics

The molecular formula of 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is C₁₁H₈BrN₂O, with a molecular weight of approximately 283.10 g/mol. The compound features a bromine atom at the 5-position of the pyridinone ring and a pyridin-4-yl group attached to the nitrogen atom. These structural elements are critical as they influence the compound's lipophilicity, metabolic stability, and binding affinity towards biological targets.

Medicinal Chemistry

This compound has shown promise in drug discovery due to its potential biological activities. It is primarily explored for:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting viral enzymes such as NS5B, which is crucial for antiviral drug development.

- Targeting Kinases : Research indicates its efficacy against various kinases involved in cancer pathways, making it a candidate for cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The presence of halogen substituents (bromine) enhances its binding affinity and selectivity. Initial studies suggest that it may bind to various receptors involved in cellular signaling pathways .

Antiviral Research

A study focused on the inhibition of NS5B showed that derivatives of this compound exhibited significant antiviral activity. The structure–activity relationship (SAR) analysis revealed that modifications at the pyridine ring can enhance potency against viral targets.

Cancer Therapeutics

In research targeting kinase inhibitors, compounds based on the 5-Bromo scaffold were synthesized and evaluated for their efficacy against Aurora kinases. These studies identified key interactions with conserved residues within the kinase domains, suggesting pathways for further optimization .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyridine rings can engage in π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-2(1H)-one derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 5-bromo-1-(pyridin-4-yl)pyridin-2(1H)-one with structurally related analogs:

Structural and Physicochemical Properties

*Similarity scores based on structural fingerprints (0–1 scale) . †Estimated based on analogs .

Biological Activity

5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyridine ring, which is known to enhance its reactivity and biological interactions. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The bromine atom and the pyridine structure contribute to its binding affinity, allowing it to act as an enzyme inhibitor . This interaction can modulate various signaling pathways, potentially leading to therapeutic effects in various conditions, including cancer and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of pyridin-2(1H)-one exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The compound's mechanism involves targeting specific kinases associated with tumor growth.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. It was reported that certain derivatives could inhibit p38α MAPK, a kinase involved in inflammatory responses. In vivo studies indicated that these compounds significantly reduced inflammation in rat models .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, which is crucial for its biological activity. Its interaction with enzyme active sites can lead to altered metabolic pathways that are beneficial in treating diseases .

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-(pyridin-4-yl)methylpyridin-2(1H)-one | Similar structure with different substitution | Anticancer and anti-inflammatory activities |

| 5-Chloro-1-(pyridin-4-yl)pyridin-2(1H)-one | Chlorine atom instead of bromine | Lower binding affinity compared to brominated analogs |

| 5-Iodo-1-(pyridin-4-yl)pyridin-2(1H)-one | Iodine atom providing different reactivity | Potentially higher lipophilicity affecting bioavailability |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of 5-Bromo derivatives:

- Pyridinone Derivatives : A series of pyridinone derivatives were synthesized and evaluated for their biological activities. Among these, compounds exhibiting strong inhibitory effects against p38α MAPK were identified, suggesting potential therapeutic applications in inflammatory diseases .

- Kinase Inhibition : A study demonstrated that modifications on the pyridine ring could significantly enhance the inhibitory activity against multiple kinases involved in cancer progression. This highlights the importance of structural optimization in developing effective therapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one?

- Methodological Answer : The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step routes, such as halogenation and cross-coupling reactions. For example, describes the use of 2-chloro-4-fluoronicotinic acid as a starting material for constructing pyridin-2(1H)-one scaffolds via in situ ring transformations. Researchers can adapt this approach by substituting bromine at the C-5 position and introducing the pyridin-4-yl group via Suzuki-Miyaura coupling. Key steps include:

- Bromination at the C-5 position using NBS (N-bromosuccinimide).

- Pd-catalyzed coupling to install the pyridin-4-yl moiety.

- Final cyclization under acidic or basic conditions to form the lactam (pyridin-2(1H)-one) ring.

Reaction yields can be optimized by controlling stoichiometry, temperature, and catalyst loading .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : A combination of analytical techniques is essential:

- X-ray Crystallography : For definitive structural confirmation, use programs like SHELXL () to refine crystal structures. This is critical for resolving bond angles and torsional strain in the pyridinone ring.

- NMR Spectroscopy : Compare , , and 2D NMR (COSY, HSQC) data with analogous compounds (e.g., 5-Bromo-3-hydroxy-1H-pyridin-2-one in ).

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- Melting Point Analysis : Cross-reference with related bromopyridinones (e.g., 198–202°C for 5-Bromo-4-methyl-2(1H)-pyridinone; ) .

Q. What are the known biological or pharmacological applications of pyridin-2(1H)-one derivatives?

- Methodological Answer : Pyridin-2(1H)-one scaffolds are prevalent in drug discovery due to their enzyme-inhibitory properties. For instance:

- IDH1/2 Inhibitors : highlights pyridin-2(1H)-one-quinolinone derivatives as mutant isocitrate dehydrogenase inhibitors, suggesting potential anticancer applications.

- DPP-4 Inhibitors : demonstrates that similar compounds (e.g., 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one) target glucose metabolism pathways, indicating utility in diabetes research.

Researchers should screen the target compound against relevant enzymatic assays (e.g., fluorescence-based DPP-4 activity assays) and validate selectivity via competitive binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Discrepancies between NMR and XRD data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:

Perform variable-temperature NMR to detect tautomeric equilibria (e.g., lactam-lactim tautomerism).

Use DFT calculations to model the lowest-energy conformation and compare with XRD bond lengths ().

Validate purity via HPLC-MS to rule out impurities mimicking spectral anomalies.

For example, reports a melting point of 198–202°C for a brominated pyridinone; deviations in observed mp could indicate polymorphism or solvate formation .

Q. What strategies improve solubility and bioavailability of this compound in preclinical studies?

- Methodological Answer : Poor solubility is a common challenge with heteroaromatic compounds. notes solubility limitations in a DPP-4 inhibitor analog. Mitigation strategies include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the hydroxyl or amine positions.

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates.

- Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous stability.

Parallel artificial membrane permeability assays (PAMPA) can prioritize candidates for in vivo testing .

Q. How can synthetic routes be optimized to reduce byproducts in multi-step reactions?

- Methodological Answer : emphasizes the importance of stepwise functionalization (C-3 vs. C-4 substitution) to minimize side reactions. Key optimizations:

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during bromination.

- Flow Chemistry : Implement continuous flow systems to control exothermic reactions and improve mixing.

- Catalyst Screening : Test Pd/XPhos systems for coupling efficiency and regioselectivity.

Monitor reaction progress via inline FTIR or LC-MS to identify intermediate degradation pathways .

Key Challenges and Future Directions

- Challenge : Balancing bromine’s electron-withdrawing effects with pyridin-4-yl’s π-stacking potential in drug-target interactions.

- Future Work : Explore photoaffinity labeling (e.g., introducing azide groups) to map binding sites in enzyme-inhibitor complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.